molecular formula C7H7ClFN B097124 2-Chloro-4-fluorobenzylamine CAS No. 15205-11-5

2-Chloro-4-fluorobenzylamine

Cat. No. B097124
CAS RN: 15205-11-5
M. Wt: 159.59 g/mol
InChI Key: CBKWAXKMZUULLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, involves multiple steps including cyclization, N-alkylation, hydrolyzation, and chlorination . Similarly, 2-(α-fluorobenzyl)benzimidazole derivatives are prepared from benzylic alcohols using a fluorination reagent . These methods could potentially be adapted for the synthesis of 2-Chloro-4-fluorobenzylamine by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-4-fluorobenzylamine has been studied using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine reveals the presence of disordered chlorine and methyl groups . The presence of fluorine and chlorine substituents in these compounds influences their molecular geometry and stability.

Chemical Reactions Analysis

The reactivity of fluorine and chlorine substituents in benzylamine derivatives has been explored in various chemical reactions. For example, the fluorine atom in 2-fluorobenzylamine forms an intramolecular hydrogen bond with the aminic group, affecting the molecule's conformation and reactivity . The relative abilities of fluorine and chlorine to stabilize carbenium ions have also been studied, with chlorine providing more efficient stabilization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are significantly influenced by the presence of fluorine and chlorine atoms. The rotational spectrum of 2-fluorobenzylamine shows that fluorination affects the molecule's flexibility and tunneling pathways . In the context of corrosion inhibition, 4-Chloro-2-fluorobenzylamine Hydrochloride has been shown to form a protective film on metal surfaces, indicating that similar compounds could have applications as corrosion inhibitors .

Scientific Research Applications

Corrosion Inhibition

2-Chloro-4-fluorobenzylamine demonstrates notable properties as a corrosion inhibitor for mild steel in hydrochloric acid media. Increased concentrations of this compound enhance its inhibition efficiency, contributing significantly to the protection of metal surfaces from corrosive processes (Hussein, 2015).

Structural and Dynamical Properties

Research into the structural and dynamical properties of similar molecules, such as 2-fluorobenzylamine, revealed that fluorination affects the flexibility and tunneling pathways in these compounds. Such insights are crucial for understanding molecular interactions and potential applications in material science (Calabrese et al., 2013).

Synthesis of Pharmaceutical Intermediates

2-Chloro-4-fluorobenzylamine is an integral component in the synthesis of specific pharmaceutical intermediates. For instance, its role in the asymmetric synthesis of mosapride, a gastroprokinetic agent, highlights its importance in medicinal chemistry (Kato et al., 1994).

Supramolecular Assembly

The compound has been studied for its effects on the formation of supramolecular assemblies. The presence of atoms like chlorine and fluorine in its structure plays a significant role in the formation of molecular layers and networks, which are pivotal in materials science (Wang et al., 2015).

Labeling of Proteins and Antibodies

2-Chloro-4-fluorobenzylamine-related compounds, such as 4-[18F]-fluorobenzylamine, have been used in labeling proteins and antibodies with the positron-emitting nuclide 18F for biomedical imaging. This application is crucial in the field of nuclear medicine and molecular imaging (Garg et al., 1991).

Safety And Hazards

“2-Chloro-4-fluorobenzylamine” is known to cause severe skin burns and eye damage . It is classified as a corrosive material and should be handled with appropriate personal protective equipment, including gloves and eye/face protection . In case of ingestion, use of gastric lavage or emesis is contraindicated .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWAXKMZUULLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164945
Record name 2-Chloro-4-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzylamine

CAS RN

15205-11-5
Record name 2-Chloro-4-fluorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorobenzylamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add triphenylphosphine (129.9 g, 495 mmol) to a solution of 1-azidomethyl-2-chloro-4-fluoro-benzene (61.2 g, 330 mmol) in THF (500 mL) and water (30 mL). Stir at RT until no more N2 is evolved. Add 100 mL MeOH and stir at RT overnight. Concentrate; acidify to pH 1 with 1N HCl solution, wash with CH2Cl2 (3 times). Basify aqueous layer with 5N NaOH solution, extract with CH2Cl2 (3 times), dry over MgSO4. Concentrate to afford the title compound (38.5 g, 73%) as a clear liquid. MS(IS) 160 (M+1). 1H NMR (400 MHz, CDCl3): 3.90 (s, 2H); 6.96 (t, 1H, J=6.4 Hz); 7.11 (d, 1H, J=8.3 Hz); 7.36 (t, 1H, J=6.4 Hz).
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61.2 g
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500 mL
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30 mL
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100 mL
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Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Zhang, M Li, X You, Z Wei, W Rao, L Wang… - Journal of Solid State …, 2021 - Elsevier
Two-dimensional (2D) organic-inorganic hybrid perovskite (OIHP) has the advantages of excellent material stability, structural diversity and ease of manufacturability. It is worth noting …
Number of citations: 8 www.sciencedirect.com
VD Kadu, MS Gund, AS Godage - ChemistrySelect, 2021 - Wiley Online Library
… The 5-bromo indole (2 b) used with benzylamine, 4-chlorobenzylamine, 4-cyanobenzylamines and 2-chloro-4-fluorobenzylamine furnished 3,3′-BIMs (3 p-3 s) in yields 88 %, 90 %, 85 …
K Doležal, I Popa, V Kryštof, L Spíchal… - Bioorganic & medicinal …, 2006 - Elsevier
… -chlorobenzylamine, 2,4-difluorobenzylamine, 3,5-difluorobenzylamine, 2,4,5-trifluorobenzylamine, 2,3,6-trifluorobenzylamine, 2,4,5-trifluorobenzylamine, 2-chloro-4-fluorobenzylamine …
Number of citations: 161 www.sciencedirect.com
Q Sun, L Liu, Y Yang, Z Zha, Z Wang - Chinese Chemical Letters, 2019 - Elsevier
… 1-Naphthalenemethanamine, piperonyl-amine and 2-chloro-4-fluorobenzylamine could also perform well with excellent yields (3ma-3oa). Gratifyingly, the aromatic heterocycles such …
Number of citations: 30 www.sciencedirect.com
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org
VD Kadu, AA Patil, PR Shendage - Journal of Molecular Structure, 2022 - Elsevier
… Initially, 2-methyl-1H-indole (2b) studied with benzylamine, 4-hydroxybenzylamine, 4-chlorobenzylamine and 2-chloro-4-fluorobenzylamine substrates where the anticipated products (…
Number of citations: 1 www.sciencedirect.com

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